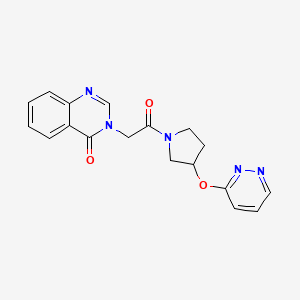

3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)quinazolin-4(3H)-one

Description

The compound 3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at the 3-position with a 2-oxoethyl-pyrrolidinyl group bearing a pyridazin-3-yloxy moiety.

Properties

IUPAC Name |

3-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c24-17(11-23-12-19-15-5-2-1-4-14(15)18(23)25)22-9-7-13(10-22)26-16-6-3-8-20-21-16/h1-6,8,12-13H,7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHHXMROLDDJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and an appropriate leaving group on the quinazolinone core.

Attachment of the Pyridazin-3-yloxy Group: The final step involves the etherification of the pyrrolidine derivative with a pyridazin-3-ol derivative under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions, often in solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)quinazolin-4(3H)-one has shown promise in preliminary studies as an inhibitor of certain enzymes, which could be useful in treating diseases like cancer and inflammation.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in oncology and anti-inflammatory therapies.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key Structural Features and Analogues:

Structural Insights:

- Unlike antibacterial derivatives (e.g., 9a, 9h), the absence of halophenyl groups in the target suggests divergent biological targets .

Carbonic Anhydrase (CA) Inhibition

- Aliphatic vs. Benzylthio Substitutents: Aliphatic thioethers (e.g., compounds 2–4) exhibit superior hCA I/II/IX inhibition (KI: 6.4–14.2 nM) compared to benzylthio derivatives (KI: 19.3–740.2 nM).

- Electron-Withdrawing Groups: Benzylthio derivatives with 4-Cl or 4-F groups (e.g., compound 7, KI: 50.7 nM) show moderate activity, suggesting the pyridazin-3-yloxy group’s electron-rich nature may alter binding kinetics .

Antibacterial Activity

- Compounds 9a and 9h (4-fluorophenyl/4-chlorophenyl substituents) demonstrate potent activity against Gram-positive and Gram-negative bacteria (zone of inhibition: 1.0–1.4 cm). The target compound’s lack of halogens may limit similar efficacy unless the pyrrolidinyl-pyridazine moiety compensates via alternative mechanisms .

Biological Activity

3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound featuring a quinazolinone core, which is known for its diverse biological activities. This compound integrates a pyrrolidine ring and a pyridazine moiety, enhancing its potential interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C18H17N5O3

- Molecular Weight : 351.4 g/mol

- CAS Number : 2034209-75-9

Synthesis

The synthesis of 3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multi-step organic synthesis, beginning with the formation of the quinazolinone core. Subsequent steps introduce the pyrrolidinyl and pyridazinyl groups through various coupling reactions. Common reagents include sodium hydride and catalysts such as palladium on carbon.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of this compound. It demonstrated significant in-vitro antioxidant activity, indicating its potential to scavenge free radicals effectively at specific concentrations.

Antimicrobial Properties

The compound has been assessed for its antimicrobial properties against various bacterial and fungal pathogens. Standard microbiological techniques, such as disk diffusion and broth dilution methods, revealed that it exhibits inhibitory activity against a range of microorganisms, suggesting its utility as an antimicrobial agent.

Anti-inflammatory Activity

Quinazolinone derivatives are often studied for their anti-inflammatory effects. The compound's structural features suggest potential interactions with inflammatory pathways, possibly inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

The biological effects of 3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)quinazolin-4(3H)-one are mediated through its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or proteins involved in various disease processes. The compound's unique functional groups facilitate its binding to these targets, influencing pathways that regulate cell growth and apoptosis .

Case Studies

Several studies have highlighted the biological activities of quinazolinone derivatives similar to this compound:

- COX Inhibition : A study reported that certain quinazolinone derivatives exhibited significant COX-2 inhibitory activity, suggesting that modifications in the structure could enhance anti-inflammatory properties .

- Antimicrobial Evaluation : Another study demonstrated that related compounds showed promising results against resistant strains of bacteria, reinforcing the potential application of quinazolinones in treating infections.

Comparison with Similar Compounds

The biological activity of 3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)quinazolin-4(3H)-one can be compared to other quinazoline derivatives:

| Compound Type | Biological Activity | Notes |

|---|---|---|

| Quinazolines | Antimicrobial | Broad spectrum against bacteria and fungi |

| Pyridazines | Anti-inflammatory | Potential COX inhibitors |

| Pyrrolidines | Antitumor | Effective against various cancer cell lines |

This table illustrates how variations in structure can lead to diverse biological activities among similar compounds.

Q & A

Q. What are the common synthetic routes for synthesizing 3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)quinazolin-4(3H)-one?

The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazolinone core followed by coupling with pyrrolidine and pyridazine derivatives. Key steps include:

- Condensation reactions to introduce the pyrrolidin-1-yl and pyridazin-3-yloxy groups.

- Use of coupling agents (e.g., EDC/HOBt) for amide bond formation. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography. Final characterization employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Confirms proton and carbon environments, especially for distinguishing regioisomers.

- HRMS : Validates molecular weight and purity.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

- X-ray crystallography (if applicable): Resolves 3D conformation and stereochemistry .

Q. What in vitro models are used to assess its pharmacological activity?

Common models include:

- Enzyme inhibition assays (e.g., kinase or protease targets).

- Cell viability assays (MTT/XTT) in cancer or inflammatory cell lines.

- Radioligand binding studies for receptor affinity. Positive controls (e.g., known kinase inhibitors) and dose-response curves are essential for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Key strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts improve reaction kinetics.

- Temperature control : Gradual heating (40–80°C) prevents side reactions.

- Real-time monitoring : Use HPLC or UPLC to track intermediate formation and optimize quenching times .

Q. How can contradictions in reported biological activities be resolved?

- Purity validation : Ensure >95% purity via HPLC and elemental analysis.

- Assay standardization : Replicate studies across multiple cell lines (e.g., HEK-293 vs. HepG2) and use uniform protocols (e.g., ATP concentration in kinase assays).

- Orthogonal assays : Combine enzymatic and cellular readouts to confirm target engagement .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Systematic substitution : Modify the pyridazine, pyrrolidine, or quinazolinone moieties.

- Bioactivity testing : Screen analogues against primary and secondary targets (e.g., kinases, GPCRs).

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes and prioritize synthetic targets .

Q. What computational tools predict target interactions and conformational stability?

- Molecular docking : AutoDock or Glide for binding affinity estimation.

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability in physiological conditions.

- DFT calculations : Gaussian 09 for optimizing ground-state geometry and electronic properties .

Q. How to ensure reproducibility in pharmacological studies?

- Experimental design : Use randomized block designs with split plots for multi-variable testing (e.g., dose, time).

- Replicates : Include ≥3 biological replicates and technical triplicates.

- Blinding : Mask sample identities during data collection to reduce bias .

Methodological Considerations

Q. What analytical methods ensure compound stability under physiological conditions?

Q. How are target interaction studies conducted?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd).

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray crystallography : Resolves binding interfaces at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.